CCF642

Descripción general

Descripción

CCF642 es un compuesto novedoso conocido por su potente inhibición de las isomerasas de disulfuro de proteínas. Ha mostrado una actividad anticancerígena significativa, particularmente contra el mieloma múltiple, un tipo de cáncer de sangre. El compuesto induce estrés agudo del retículo endoplásmico en las células cancerosas, lo que lleva a la apoptosis, o muerte celular programada .

Métodos De Preparación

La síntesis de CCF642 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye la formación de un anillo de tioxotiazolidinona, que luego se modifica para introducir varios sustituyentes. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

CCF642 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that CCF642 exhibits potent cytotoxic effects against multiple myeloma cell lines. It has been shown to inhibit PDI reductase activity significantly more effectively than established inhibitors like PACMA31 and LOC14. Specifically, this compound achieved submicromolar IC50 values across various cell lines, indicating its strong anti-myeloma activity .

In Vivo Studies

In preclinical models, particularly using syngeneic mouse models of multiple myeloma, this compound has been observed to prolong survival significantly. When administered to mice engrafted with 5TGM1-luc myeloma cells, this compound's efficacy was comparable to that of bortezomib, a standard first-line treatment for multiple myeloma . The compound's ability to induce acute ER stress and subsequent apoptosis underscores its therapeutic potential.

Cachexia Treatment

Research has also explored the application of this compound in treating cachexia associated with esophageal squamous cell carcinoma (ESCC). In a mouse model of ESCC-induced cachexia, this compound was found to prevent muscle wasting and body weight loss by inhibiting apoptosis in muscle cells. This suggests that this compound may have broader implications in managing muscle degeneration related to cancer .

Comparative Efficacy

A comparative analysis of this compound with other PDI inhibitors reveals its unique binding characteristics and potency:

| Compound | Target | IC50 (µM) | Efficacy in Myeloma | Additional Notes |

|---|---|---|---|---|

| This compound | PDI | <0.1 | High | Induces ER stress and apoptosis |

| PACMA31 | PDI | ~10 | Moderate | Established PDI inhibitor |

| LOC14 | PDI | ~5 | Moderate | Structurally distinct from this compound |

Case Studies and Research Findings

- Multiple Myeloma :

- Cachexia :

- Resistance Mechanisms :

Mecanismo De Acción

CCF642 ejerce sus efectos al inhibir las isomerasas de disulfuro de proteínas, que son enzimas involucradas en el plegamiento de proteínas en el retículo endoplásmico. Al inhibir estas enzimas, this compound induce estrés del retículo endoplásmico, lo que lleva a la acumulación de proteínas mal plegadas. Este estrés desencadena la apoptosis a través de la liberación de calcio del retículo endoplásmico y la activación de varias vías de señalización .

Comparación Con Compuestos Similares

CCF642 es único en su potente inhibición de las isomerasas de disulfuro de proteínas en comparación con otros compuestos como PACMA 31 y LOC14. Si bien PACMA 31 y LOC14 también inhiben las isomerasas de disulfuro de proteínas, this compound es aproximadamente 100 veces más potente. Compuestos similares incluyen:

PACMA 31: Un inhibidor de la isomerasa de disulfuro de proteínas con menor potencia.

LOC14: Otro inhibidor de la isomerasa de disulfuro de proteínas con características estructurales distintas

Actividad Biológica

CCF642 is a novel small-molecule compound identified as a potent inhibitor of protein disulfide isomerase (PDI), specifically targeting multiple myeloma (MM) cells. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and relevant research findings.

This compound functions primarily by inhibiting PDI, an enzyme critical for proper protein folding in the endoplasmic reticulum (ER). Multiple myeloma cells exhibit high levels of protein secretion, leading to an accumulation of misfolded proteins that induce ER stress. By inhibiting PDI, this compound exacerbates this stress, ultimately triggering apoptosis in cancer cells. The compound has been shown to inhibit PDI reductase activity approximately 100-fold more potently than established inhibitors such as PACMA 31 and LOC14 .

Efficacy in Preclinical Models

The efficacy of this compound has been demonstrated in various in vitro and in vivo models:

- In Vitro Studies : this compound exhibited submicromolar IC50 values across ten different MM cell lines, indicating broad anti-myeloma activity. The compound induced acute ER stress and calcium release leading to apoptosis in multiple myeloma cells .

- In Vivo Studies : In a syngeneic mouse model of multiple myeloma (5TGM1-luc), this compound significantly prolonged survival, comparable to the FDA-approved drug bortezomib. This survival benefit was attributed to its mechanism of PDI inhibition and subsequent induction of lethal ER stress .

Table 1: Comparative Efficacy of this compound and Other PDI Inhibitors

| Compound | IC50 (μM) | Mechanism of Action | Efficacy in MM Models |

|---|---|---|---|

| This compound | < 1 | PDI Inhibition | High |

| PACMA 31 | ~100 | PDI Inhibition | Moderate |

| LOC14 | ~100 | PDI Inhibition | Moderate |

Table 2: Survival Rates in Mouse Models

| Treatment | Median Survival (days) | Comparison with Bortezomib |

|---|---|---|

| Control | 20 | N/A |

| This compound | 40 | Comparable |

| Bortezomib | 40 | N/A |

Case Studies

- Study on this compound's Mechanism : A study published in Cancer Research described the discovery process for this compound through a multilayered cytotoxicity assay that modeled the myeloma microenvironment. The researchers highlighted that this compound's inhibition of PDI led to significant apoptosis in MM cells due to increased ER stress .

- Clinical Implications : Another study emphasized the potential for this compound to be effective against bortezomib-resistant MM cells due to its distinct mechanism of action. This suggests that this compound could serve as a valuable therapeutic option for patients who develop resistance to current treatments .

Challenges and Future Directions

Despite its promising activity, this compound faces challenges regarding solubility and selectivity, which may hinder its clinical translation. Ongoing research aims to improve these properties through medicinal chemistry approaches, including the development of analogs like this compound-34, which demonstrate enhanced drug-like characteristics .

Propiedades

IUPAC Name |

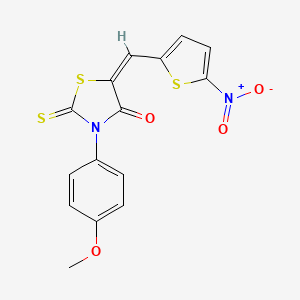

(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYIETQLOVDJCF-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCF642?

A1: this compound functions as a potent and selective inhibitor of protein disulfide isomerase A1 (PDIA1), an enzyme crucial for protein folding within the endoplasmic reticulum (ER) [, , ]. By inhibiting PDIA1, this compound disrupts the unfolded protein response (UPR) in multiple myeloma (MM) cells, leading to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis [, , ].

Q2: Why is this compound considered a promising therapeutic for multiple myeloma?

A2: MM cells are heavily reliant on PDIA1 due to their high secretory burden of immunoglobulins and cytokines [, ]. Inhibiting PDIA1 in MM cells overwhelms their already stressed ER, leading to cell death [, ]. Importantly, this compound demonstrates selectivity for MM cells over normal hematopoietic stem and progenitor cells, suggesting a potentially favorable safety profile [].

Q3: How does the activity of this compound compare to existing treatments for multiple myeloma?

A3: Preclinical studies have shown that this compound displays potent efficacy in both in vitro and in vivo models of multiple myeloma, comparable to the first-line treatment bortezomib []. Notably, this compound remains effective against bortezomib-resistant MM cells, which exhibit increased PDIA1 expression as a compensatory mechanism []. This suggests that this compound could potentially overcome treatment resistance, a significant challenge in MM management.

Q4: What structural features of this compound contribute to its activity?

A4: While detailed structure-activity relationship (SAR) studies are ongoing, computational modeling suggests that this compound binds covalently to the active site cysteine residues (CGHCK motifs) of PDIA1 []. This interaction is thought to be responsible for its potent and irreversible inhibition of PDIA1 activity [].

Q5: What are the challenges and future directions for the development of this compound?

A5: Further research is needed to fully elucidate the long-term safety and efficacy of this compound in humans. Preclinical studies have demonstrated promising results, but clinical trials are necessary to confirm these findings. Additionally, optimizing the pharmacokinetic properties of this compound, such as its solubility and bioavailability, may further enhance its therapeutic potential. Exploring combination therapies with this compound and other anti-myeloma agents is another avenue for future investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.